molecular formula C14H18N4O B2991863 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1785975-35-0

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2991863
CAS No.: 1785975-35-0
M. Wt: 258.325
InChI Key: IOGYFNAFOBDVID-OVCLIPMQSA-N
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Description

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a suitable pyrido[1,2-a]pyrimidinone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylamino)pyridine
  • 3-(ethylimino)methylpyrimidine
  • 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combined structural features of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(ethylamino)-3-(ethyliminomethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-15-8-11-13(16-5-2)17-12-7-6-10(3)9-18(12)14(11)19/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGYFNAFOBDVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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